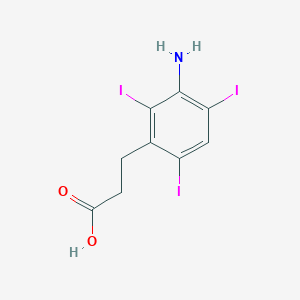

3-(3-AMINO-2,4,6-TRIIODOPHENYL)PROPIONIC ACID

Description

Properties

IUPAC Name |

3-(3-amino-2,4,6-triiodophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8I3NO2/c10-5-3-6(11)9(13)8(12)4(5)1-2-7(14)15/h3H,1-2,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVDHMFVGWNGIQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1I)N)I)CCC(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8I3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10152928 | |

| Record name | Hydrocinnamic acid, 3-amino-2,4,6-triiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206-91-3 | |

| Record name | 3-Amino-2,4,6-triiodobenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1206-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrocinnamic acid, 3-amino-2,4,6-triiodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001206913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrocinnamic acid, 3-amino-2,4,6-triiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenepropanoic acid, 3-amino-2,4,6-triiodo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Iodination and Acid Chloride Formation

The benzoic acid derivative is converted to its acyl chloride using thionyl chloride () in an inert solvent like chloroform or dioxane. This step activates the carboxylic acid for subsequent nucleophilic substitution:

The reaction is conducted under reflux, with HCl and evolved as byproducts.

Propionic Acid Side Chain Introduction

The propionic acid moiety is introduced via nucleophilic acyl substitution or alkylation reactions. Two primary strategies are employed:

Acyl Chloride Coupling with Propionate Derivatives

The acyl chloride intermediate reacts with propionic acid derivatives, such as propionyl chloride or succinic acid monomethyl ester chloride, to form ester or amide linkages. For example, in a method analogous to Example 1 of US3853866A, 3-amino-2,4,6-triiodobenzoyl chloride is treated with a propionate ester chloride:

This yields a methyl ester intermediate, which is subsequently saponified to the free carboxylic acid.

Table 1: Reaction Conditions for Propionate Coupling

| Reactant | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Propionyl chloride | Chloroform | Reflux | 85–90 |

| Succinic acid monomethyl ester chloride | Dioxane | 60°C | 90.7 |

Alkylation of the Amine Group

The aromatic amine undergoes alkylation with bromopropionic acid esters in the presence of a base (e.g., NaOH) to introduce the propionic acid chain. For instance, allyl bromide or dimethyl sulfate facilitates N-alkylation:

This method requires careful control to prevent over-alkylation and ensure mono-substitution.

Saponification and Acid Isolation

Ester intermediates are hydrolyzed to carboxylic acids using alkaline saponification. Aqueous or alcoholic NaOH is employed under reflux, followed by acidification with HCl to precipitate the free acid:

Purification and Crystallization

Crude products are purified via recrystallization from solvents like ethyl acetate or methanol. For example, in Example 4 of US3853866A, the acid is suspended in ethyl acetate, heated to dissolve, and cooled to yield crystalline product. Melting points and chromatographic homogeneity are used to assess purity.

Table 2: Crystallization Parameters

| Compound | Solvent | Melting Point (°C) | Purity (%) |

|---|---|---|---|

| 3-(3-Amino-2,4,6-triiodophenyl)propionic acid | Ethyl acetate | 206–211 | 94.5 |

Structural Characterization

Final products are characterized via elemental analysis and spectroscopic methods. For instance, the target compound exhibits the following analytical data:

-

Elemental Analysis : Calculated: C 28.09%, H 2.8%, I 55.66%, N 4.10%, O 9.36%; Found: C 28.0%, H 2.8%, I 55.3%, N 4.1%, O 9.6%.

-

IR Spectroscopy : Peaks at 1700 cm (carboxylic acid C=O) and 3300 cm (N-H stretch).

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

3-(3-AMINO-2,4,6-TRIIODOPHENYL)PROPIONIC ACID undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can remove iodine atoms or reduce the carboxylic acid group to an alcohol.

Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or deiodinated compounds.

Scientific Research Applications

Pharmaceutical Applications

Anti-inflammatory Properties

Research indicates that 3-(3-amino-2,4,6-triiodophenyl)propionic acid may possess anti-inflammatory properties. Its biological activity is attributed to its interaction with biological molecules, particularly through the iodine atoms that can influence enzyme activity and receptor binding. This interaction could potentially affect signal transduction pathways, making it a candidate for drug development targeting inflammatory diseases.

Drug Development

Due to its unique structural features, this compound serves as a lead compound in the design of new drugs aimed at treating conditions influenced by oxidative stress and inflammation. Preliminary studies suggest promising results in its efficacy against various inflammatory conditions.

Imaging Techniques

Cholecystography

One notable application of this compound is in the field of medical imaging, specifically as a contrast agent for cholecystography. A study compared this compound (marketed as Telepaque) with iodoalphionic acid (Priodax), showing that Telepaque had a lower incidence of side effects such as nausea and diarrhea while providing comparable gallbladder visualization. In clinical trials involving 232 patients, Telepaque demonstrated superior safety profiles and effective gallbladder concentration .

| Contrast Agent | Total Side Effects (%) | Excellent Visualization (%) |

|---|---|---|

| Priodax | 60% | 20.5% |

| Telepaque | 21.4% | 40% |

Chemical Synthesis Applications

Intermediate in Synthesis

this compound serves as an important intermediate in the synthesis of various chemical compounds. It can be used to prepare anhydrides and choline salts. For instance, it reacts with acetic anhydride to form beta-(3-amino-2,4,6-triiodophenoxy)acetic acid under basic conditions .

Research Findings and Case Studies

Several studies have investigated the compound's properties and applications:

- A study on radioiodinated esters indicated that the presence of the amino group in similar compounds enhances tissue uptake and stability against hydrolysis when administered parenterally .

- Experimental studies have shown that this compound can be effectively utilized in imaging techniques due to its favorable pharmacokinetic properties .

Mechanism of Action

The mechanism of action of hydrocinnamic acid, 3-amino-2,4,6-triiodo- involves its interaction with specific molecular targets and pathways. The iodine atoms in the compound can interact with proteins and enzymes, affecting their function. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The carboxylic acid group can participate in various biochemical reactions, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Iopanoic Acid (CAS 96-83-3)

- Structure: 3-(3-Amino-2,4,6-triiodophenyl)-2-ethylpropanoic acid .

- Molecular Formula: C₁₁H₁₂I₃NO₂.

- Key Differences :

- Applications : Widely used as a radiographic contrast agent for gallbladder imaging (e.g., Telepaque®) .

- Toxicity : Lower acute toxicity (oral LD₅₀ in rats: ~7,100 mg/kg) compared to other iodinated agents, attributed to efficient biliary excretion .

N-(3-Amino-2,4,6-Triiodobenzoyl)-N-(2-Carboxyethyl)Aniline (CAS N/A)

- Structure : Benzoyl and aniline moieties linked to the triiodophenyl core .

- Molecular Formula : C₁₆H₁₃I₃N₂O₃.

- Key Differences: Extended aromatic system with a carboxyethyl-aniline side chain.

- Applications : Investigated for specialized imaging applications due to its structural complexity.

3-(3-Aminophenyl)Propionic Acid (CAS 1664-54-6)

- Structure: Non-iodinated analog with an amino group on the phenyl ring .

- Molecular Formula: C₉H₁₁NO₂.

- Key Differences :

- Absence of iodine reduces radiopacity but improves solubility in aqueous media.

- Molecular weight (181.19 g/mol ) significantly lower than iodinated counterparts.

- Applications: Intermediate in pharmaceutical synthesis (e.g., non-steroidal anti-inflammatory drug precursors) .

3-(4-Hydroxyphenyl)Propionic Acid (Phloretic Acid, CAS 501-97-3)

- Structure: Hydroxyl substituent instead of amino and iodine .

- Molecular Formula : C₉H₁₀O₃.

- Key Differences: Polar hydroxyl group increases acidity (pKa ~4.5) and antioxidant capacity. Naturally occurs as a flavonoid metabolite (e.g., from naringin) .

- Applications: Biomarker for dietary polyphenol intake; used in cosmetic and polymer industries .

Physicochemical and Pharmacokinetic Comparison

Biological Activity

3-(3-Amino-2,4,6-triiodophenyl)propionic acid, also known as iopanoic acid, is a compound that has garnered attention for its biological activity, particularly in the context of radiology and therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₉H₈I₃NO₂

- Molecular Weight : 392.88 g/mol

- CAS Number : 1206-91-3

- Synonyms : Iopanoic acid, 3-amino-2,4,6-triiodohydrocinnamic acid

This compound functions primarily as a radiocontrast agent. It inhibits the release of thyroid hormones by competing with thyroxine for binding sites on the thyroid hormone transport proteins. This property has made it useful in imaging studies and in assessing thyroid function.

Biological Activity

The biological activities of this compound can be categorized into several key areas:

1. Thyroid Hormone Inhibition

Iopanoic acid has been shown to effectively inhibit the release of thyroid hormones from the thyroid gland. This mechanism is crucial for its application in diagnostic imaging and for evaluating thyroid function in clinical settings .

2. Tissue Distribution Studies

Research indicates that iopanoic acid accumulates in steroid-secreting tissues such as the adrenal cortex. A study demonstrated significant radioactivity in these tissues shortly after intravenous administration, suggesting a targeted uptake mechanism that could be leveraged for therapeutic purposes .

| Tissue | Radioactivity (% of Administered Dose) |

|---|---|

| Adrenal Cortex | 16% at 24 hours |

| Liver | Significant retention |

| Plasma | High levels of intact ester |

3. Anti-inflammatory Properties

Recent studies have explored the anti-inflammatory effects of derivatives containing similar structures to iopanoic acid. These compounds have shown potential in modulating cytokine release (e.g., TNF-α and IL-6), indicating that iopanoic acid may also possess immunomodulatory properties .

Case Studies

- Imaging Applications

- Thyroid Function Assessment

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(3-amino-2,4,6-triiodophenyl)propionic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is synthesized via iodination of 3-aminophenylpropionic acid using iodine monochloride (ICl) under controlled acidic conditions. Key variables include reaction temperature (optimized at 50–60°C), stoichiometric ratios of ICl (3:1 molar ratio relative to the substrate), and reaction duration (12–24 hours). Post-synthesis purification via recrystallization from ethanol/water mixtures improves purity (>95%) . To optimize yields, researchers should systematically vary these parameters using fractional factorial experimental designs and monitor progress via HPLC or TLC.

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Characterization requires a combination of spectroscopic techniques:

- NMR : H and C NMR confirm the presence of the propionic acid backbone and aromatic protons.

- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 570.94 (CHINO) .

- Elemental Analysis : Quantifies iodine content (theoretical ~66.7%) to ensure complete iodination .

Q. What are the acute toxicity profiles of this compound across species, and how should researchers interpret LD discrepancies?

- Methodological Answer : Acute toxicity varies by administration route and species:

- Intravenous (rat) : LD = 700 mg/kg .

- Oral (mouse) : LD = 650 mg/kg .

- Discrepancies arise from metabolic differences (e.g., hepatic detoxification pathways) and bioavailability. Researchers should cross-validate data using in vitro hepatocyte models to assess species-specific metabolic stability and correlate findings with in vivo results .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data between in vivo and in vitro models for this compound?

- Methodological Answer : Discrepancies often stem from poor in vitro-in vivo correlation (IVIVC) due to:

- Protein Binding : Measure plasma protein binding (e.g., via ultrafiltration) to adjust in vitro toxicity assays.

- Metabolite Activity : Identify metabolites (e.g., deiodinated derivatives) using LC-MS and test their toxicity in cell lines (e.g., HepG2).

- Dose Scaling : Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro IC values to in vivo equivalents .

Q. What mechanisms underlie the compound’s utility as an intermediate in iodinated contrast agents?

- Methodological Answer : The triiodophenyl group provides high X-ray attenuation, critical for contrast imaging. Mechanistic studies should focus on:

- Chelation Stability : Assess binding to calcium (e.g., in iopanoic acid derivatives) using isothermal titration calorimetry (ITC).

- Biodistribution : Radiolabel the compound with I and track accumulation in target tissues (e.g., liver, kidneys) via autoradiography .

Q. How can pharmacokinetic parameters (e.g., half-life, clearance) be determined for this compound in preclinical models?

- Methodological Answer :

- Dosing : Administer intravenously (5 mg/kg) or orally (10 mg/kg) in rodent models.

- Sampling : Collect plasma at intervals (0.5–24 hrs) and quantify via LC-MS/MS.

- Analysis : Use non-compartmental modeling (WinNonlin) to calculate AUC, , and clearance. Compare renal vs. hepatic excretion by measuring urinary vs. fecal recovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.